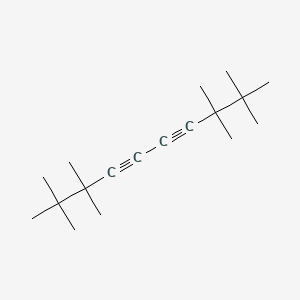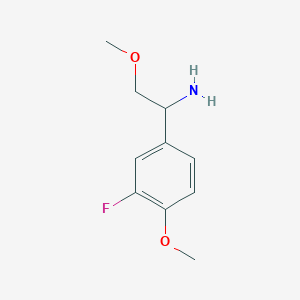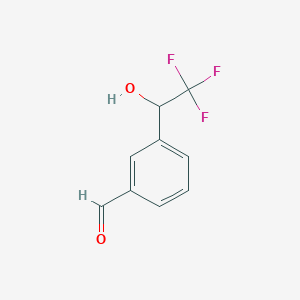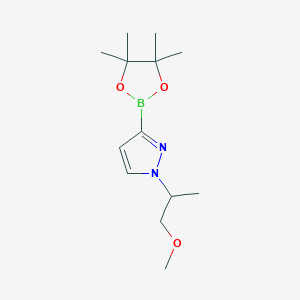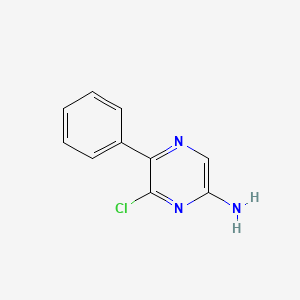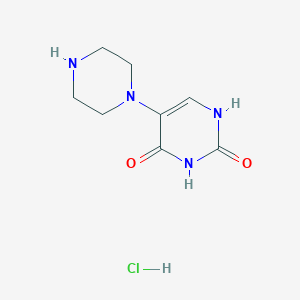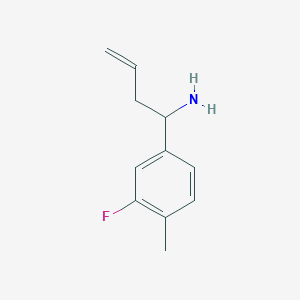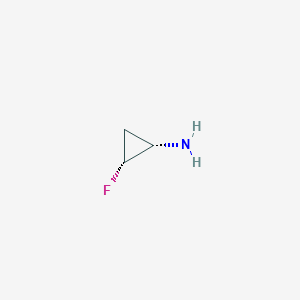
(1S,2R)-2-Fluorocyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Fluorocyclopropanamine is a chiral amine with a cyclopropane ring substituted with a fluorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Fluorocyclopropanamine can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound often involve the use of enantioselective catalysts to ensure high enantiomeric purity. These methods may include the use of chiral auxiliaries or ligands to control the stereochemistry of the product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Fluorocyclopropanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles under anhydrous conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield imines or nitriles, while reduction can produce various cyclopropylamines .
Scientific Research Applications
(1S,2R)-2-Fluorocyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S,2R)-2-Fluorocyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions often include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R)-2-Fluorocyclopropanamine include other chiral cyclopropanamines and fluorinated amines, such as (1R,2S)-2-Fluorocyclopropanamine and (1S,2R)-2-Bromocyclopropanamine .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C3H6FN |
|---|---|
Molecular Weight |
75.08 g/mol |
IUPAC Name |
(1S,2R)-2-fluorocyclopropan-1-amine |
InChI |
InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3+/m1/s1 |
InChI Key |
TUKJTSUSKQOYCD-GBXIJSLDSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)N |
Canonical SMILES |
C1C(C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


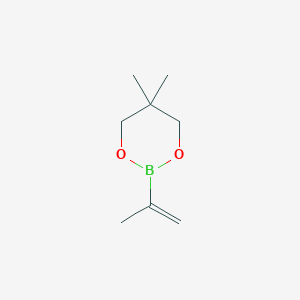
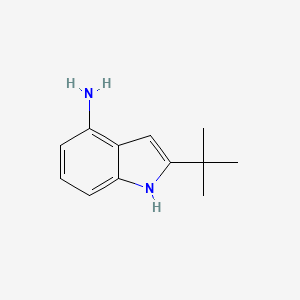
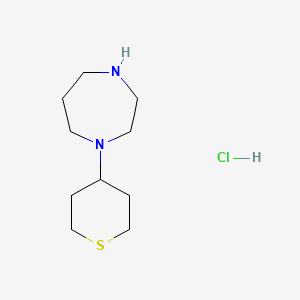
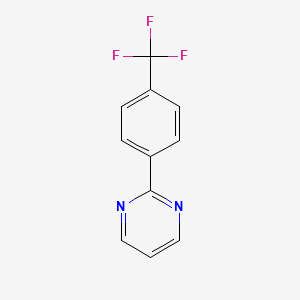
![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)

